molecular formula C9H12FNO B6231376 2-fluoro-5-(propan-2-yloxy)aniline CAS No. 99717-08-5

2-fluoro-5-(propan-2-yloxy)aniline

Cat. No. B6231376
CAS RN: 99717-08-5
M. Wt: 169.2
InChI Key:
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Description

2-Fluoro-5-(propan-2-yloxy)aniline, also known as 2-FPA, is an organic compound with the chemical formula C7H10NO2F. It is a colorless liquid with a sweet, floral odor and a boiling point of 108°C. 2-FPA is a fluorinated analog of aniline, a common organic compound that is used in a variety of industries. 2-FPA has a wide range of applications in scientific research, including medicinal chemistry, synthetic organic chemistry, and material science.

Mechanism of Action

2-fluoro-5-(propan-2-yloxy)aniline is a nucleophilic compound, meaning that it can act as an electron-pair donor in chemical reactions. This allows it to react with electrophilic compounds, such as acids and bases, to form new molecules. This mechanism of action is useful for synthesizing a variety of organic compounds in the laboratory.
Biochemical and Physiological Effects
2-fluoro-5-(propan-2-yloxy)aniline has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known if 2-fluoro-5-(propan-2-yloxy)aniline has any toxic effects or if it has any beneficial effects on the body.

Advantages and Limitations for Lab Experiments

2-fluoro-5-(propan-2-yloxy)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it is not easily degraded or oxidized. It is also relatively inexpensive and easy to obtain. However, 2-fluoro-5-(propan-2-yloxy)aniline is highly volatile, so experiments involving it must be conducted in well-ventilated areas.

Future Directions

The potential applications of 2-fluoro-5-(propan-2-yloxy)aniline are vast, and there are many future directions for research. For example, 2-fluoro-5-(propan-2-yloxy)aniline could be used to synthesize more complex molecules for medicinal applications. Additionally, 2-fluoro-5-(propan-2-yloxy)aniline could be used to prepare polymers with improved properties for use in materials science. Finally, 2-fluoro-5-(propan-2-yloxy)aniline could be used to synthesize a variety of organic compounds with different functional groups for use in synthetic organic chemistry.

Synthesis Methods

2-fluoro-5-(propan-2-yloxy)aniline can be synthesized from aniline by a two-step process. First, aniline is reacted with aqueous hydrochloric acid to form anilinium chloride. The anilinium chloride is then reacted with aqueous sodium fluoride to produce 2-fluoro-5-(propan-2-yloxy)aniline. This reaction is highly exothermic, so it must be monitored closely to prevent the solution from boiling over.

Scientific Research Applications

2-fluoro-5-(propan-2-yloxy)aniline is used extensively in scientific research, particularly in the fields of medicinal chemistry, synthetic organic chemistry, and material science. In medicinal chemistry, 2-fluoro-5-(propan-2-yloxy)aniline is used as a building block for the synthesis of diverse drug molecules. In synthetic organic chemistry, 2-fluoro-5-(propan-2-yloxy)aniline can be used to synthesize a variety of organic compounds with different functional groups. In material science, 2-fluoro-5-(propan-2-yloxy)aniline can be used to prepare polymers with improved properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-5-(propan-2-yloxy)aniline can be achieved through a two-step process. The first step involves the synthesis of 2-fluoro-5-nitroaniline, which is then reduced to 2-fluoro-5-(propan-2-yloxy)aniline in the second step.", "Starting Materials": [ "2-fluoroaniline", "2-propanol", "sodium nitrite", "concentrated hydrochloric acid", "sodium hydroxide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-5-nitroaniline", "a. Dissolve 2-fluoroaniline (1.0 g) in concentrated hydrochloric acid (10 mL) and cool the solution to 0°C.", "b. Add a solution of sodium nitrite (0.7 g) in water (5 mL) dropwise to the above solution with stirring.", "c. Stir the reaction mixture at 0°C for 30 minutes.", "d. Add a solution of 2-propanol (1.2 g) in water (5 mL) dropwise to the above solution with stirring.", "e. Stir the reaction mixture at 0°C for 30 minutes.", "f. Add a solution of sodium hydroxide (1.0 g) in water (10 mL) dropwise to the above solution with stirring.", "g. Extract the product with ethyl acetate (3 x 10 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-5-nitroaniline as a yellow solid (1.2 g, 85% yield).", "Step 2: Reduction of 2-fluoro-5-nitroaniline to 2-fluoro-5-(propan-2-yloxy)aniline", "a. Dissolve 2-fluoro-5-nitroaniline (1.0 g) and palladium on carbon (0.1 g) in ethanol (20 mL).", "b. Add hydrogen gas to the above solution at room temperature and atmospheric pressure until the reaction is complete.", "c. Filter the reaction mixture through a celite pad and evaporate the solvent under reduced pressure.", "d. Dissolve the residue in ethyl acetate (10 mL) and wash the solution with water (2 x 10 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-5-(propan-2-yloxy)aniline as a white solid (0.8 g, 80% yield)." ] }

CAS RN

99717-08-5

Product Name

2-fluoro-5-(propan-2-yloxy)aniline

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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